7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1242901-60-5
Cat. No.: VC11829814
Molecular Formula: C22H19BrN4OS
Molecular Weight: 467.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242901-60-5 |
|---|---|
| Molecular Formula | C22H19BrN4OS |
| Molecular Weight | 467.4 g/mol |
| IUPAC Name | 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H19BrN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,24,25,28) |
| Standard InChI Key | XVJJLXHREDATRT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br |
Introduction
The compound 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with a specific chemical structure. It belongs to the thieno[3,2-d]pyrimidine class, which is known for its diverse biological activities. This compound is characterized by its molecular formula C22H19BrN4OS and a molecular weight of 467.4 g/mol .
Synthesis and Characterization
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step reactions, including condensation and cyclization processes. While specific synthesis details for 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one are not provided in the available literature, similar compounds are typically characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .
Comparison with Similar Compounds
Other thieno[3,2-d]pyrimidine derivatives, such as 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, have shown promising biological activities and have been synthesized using advanced chemical techniques . A comparison of these compounds can provide insights into the potential applications of 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume